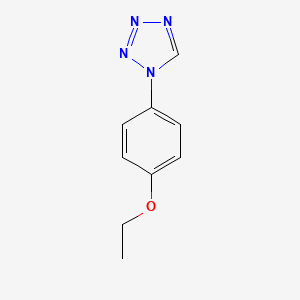

1-(4-ethoxyphenyl)-1H-tetrazole

Description

Significance of Tetrazole Heterocycles in Contemporary Chemical Science

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. wikipedia.orgacs.org This high nitrogen content confers a unique set of electronic and physical properties that chemists have leveraged in a wide array of applications. bohrium.comtaylorandfrancis.com The parent compound, 1H-tetrazole, is a crystalline solid that is soluble in water and alcohol. taylorandfrancis.com The tetrazole ring is a stable, planar heterocycle with 6 π-electrons, which gives it aromatic character. wikipedia.orgiosrjournals.org This structural stability and the presence of multiple nitrogen atoms make tetrazoles valuable in medicinal chemistry, materials science, and organic synthesis. acs.orgbohrium.comtaylorandfrancis.com

Table 1: General Properties of the Tetrazole Ring (Parent Compound) Data sourced from public chemical databases.

| Property | Value |

|---|---|

| Chemical Formula | CH₂N₄ |

| Molar Mass | 70.05 g/mol |

| Appearance | Whitish crystalline powder wikipedia.org |

| Melting Point | 157 to 158 °C |

| Acidity (pKa) | 4.90 wikipedia.org |

| Isomers | 1H-tetrazole and 2H-tetrazole (tautomers) wikipedia.org |

The tetrazole ring is considered a "privileged scaffold" in pharmaceutical and medicinal chemistry. beilstein-journals.org Its utility stems from several key characteristics. The high nitrogen content makes many tetrazole derivatives energetic materials, and they have been investigated as components in rocket propellants and environmentally benign gas generators due to their high burn rate and the production of non-toxic nitrogen gas upon decomposition. acs.orgnih.govacs.org In coordination chemistry, the four nitrogen atoms with their lone pairs of electrons allow tetrazoles to act as effective ligands, forming stable complexes with various metals. researchgate.net

However, their most significant application is in medicinal chemistry. rug.nl The tetrazole moiety is present in more than 20 FDA-approved drugs, including the angiotensin II receptor blocker losartan, which is used to treat high blood pressure. wikipedia.orgacs.orgresearchgate.net The success of tetrazoles in this area is largely due to their ability to act as bioisosteres, a concept central to modern drug design. bohrium.com

Substitution on the tetrazole ring is a key strategy for fine-tuning a molecule's properties for specific applications. In drug design, 5-substituted tetrazoles are widely used as non-classical bioisosteres of the carboxylic acid group. bohrium.comnih.govresearchgate.net A bioisostere is a chemical substituent that can replace another group in a biologically active molecule without significantly changing its essential biological activity. The tetrazole ring has a pKa value similar to that of a carboxylic acid, meaning it is also deprotonated at physiological pH. wikipedia.org However, the tetrazolate anion is more lipophilic (lipid-soluble) than the corresponding carboxylate, which can improve a drug's ability to cross cell membranes and can enhance its metabolic stability. bohrium.comresearchgate.net

Furthermore, 1,5-disubstituted tetrazoles are recognized as effective bioisosteres for the cis-amide bond, a structural feature found in peptides. nih.govrug.nl This allows for the creation of peptidomimetics with improved pharmacological properties. The ability to use substituted tetrazoles to modulate acidity, lipophilicity, metabolic resistance, and receptor binding interactions makes them powerful tools in advanced molecular design and the development of new therapeutic agents. acs.orgresearchgate.net

Academic Relevance of the 1-(4-ethoxyphenyl) Moiety in Tetrazole Chemistry

The specific substitution pattern of 1-(4-ethoxyphenyl)-1H-tetrazole holds particular relevance in contemporary research, especially in the field of oncology. Research into novel anticancer agents has identified the 1-(4-ethoxyphenyl) group as a critical component for achieving high potency.

In the design of tubulin polymerization inhibitors, which are a major class of anticancer drugs, structure-activity relationship (SAR) analyses have shown that compounds featuring a 4-ethoxyphenyl group at the N-1 position of the tetrazole ring exhibit maximal antiproliferative activity. nih.gov For instance, the compound 5-(3,4,5-Trimethoxyphenyl)-1-(4-ethoxyphenyl)-1H-tetrazole was developed as a rigid analogue of Combretastatin A-4 (a potent natural antimitotic agent) and demonstrated exceptionally high activity against several human cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov Another study focusing on microtubule destabilizers also highlighted a similar compound, 1-(3,4,5-Trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazole, as a potent tubulin inhibitor. nih.gov

The academic interest in the this compound scaffold is further evidenced by its use as a core building block in the synthesis of more complex molecules. ontosight.ai Structural studies of related compounds, such as {(E)-[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine, reveal that the molecular structure is essentially flat, which promotes the formation of an extended conjugated system across the molecule. researchgate.net This planarity and electronic conjugation are often key features for effective interaction with biological targets. The repeated appearance of this specific moiety in highly active compounds underscores its importance and justifies its selection as a focal point for further research and development in medicinal chemistry.

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The objective is to detail the fundamental importance of its constituent parts—the tetrazole heterocycle and the 1-(4-ethoxyphenyl) substituent—within the context of advanced chemical research. The discussion has covered the versatile nature of the tetrazole scaffold, the strategic role of substitution in molecular design, and the specific academic relevance of the 1-(4-ethoxyphenyl) group in developing potent bioactive molecules. The content is based on established scientific findings to provide an informative and scientifically accurate perspective on this specific chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-14-9-5-3-8(4-6-9)13-7-10-11-12-13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQJMUDQTPVCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Ethoxyphenyl 1h Tetrazole and Its Analogues

Established Synthetic Pathways to 1-Aryl-1H-tetrazoles

The most prominent and widely adopted method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097). thieme-connect.comacs.org This pathway is valued for its efficiency and directness in forming the tetrazole ring. While early methods utilized the highly toxic and explosive hydrazoic acid, subsequent developments have focused on using safer azide sources, such as sodium azide, in conjunction with various catalysts to facilitate the reaction. thieme-connect.comacademie-sciences.fr

Cycloaddition Reactions of Aryl Nitriles with Azides

The reaction of aryl nitriles with azide sources, typically sodium azide (NaN₃), is the cornerstone for the synthesis of a wide array of 5-aryl-1H-tetrazoles. acs.org This transformation involves the formal [3+2] cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. nih.govacs.org The reaction often requires elevated temperatures and the use of a catalyst to overcome the activation barrier. acs.orgnih.gov The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, yield, and substrate scope. nih.gov

To enhance the rate and efficiency of the cycloaddition between nitriles and azides, various catalytic systems have been developed. Lewis acids are particularly effective, as they activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org This activation lowers the energy barrier for the reaction, allowing it to proceed under milder conditions and with shorter reaction times. organic-chemistry.org A multitude of metal-based catalysts have been explored for this purpose, offering a range of options for synthesizing tetrazole derivatives. ajgreenchem.com

Copper catalysts are frequently employed for the synthesis of 5-substituted 1H-tetrazoles due to their low cost and high efficiency. Various copper sources, including copper(I) iodide (CuI) and copper(II) sulfate (B86663) pentahydrate (CuSO₄•5H₂O), have proven effective. researchgate.net The reaction likely proceeds through the in-situ formation of a copper azide intermediate, which then undergoes the cycloaddition with the nitrile. researchgate.net Copper nanoparticles and complexes have also been developed as heterogeneous and reusable catalysts, enhancing the sustainability of the process. researchgate.netrsc.orgnih.gov For instance, a [Cu(phen)(PPh₃)₂]NO₃ complex has been used to catalyze the reaction between substituted nitriles and sodium azide under microwave irradiation, yielding the desired tetrazoles in short reaction times. nih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of 5-Aryl-1H-tetrazoles

| Aryl Nitrile | Catalyst | Solvent | Yield (%) | Reference |

| Benzonitrile | CuI | DMF/MeOH | Good to High | researchgate.net |

| 4-Nitrobenzonitrile | [Cu(phen)(PPh₃)₂]NO₃ | Green Media (Microwave) | 94 | nih.gov |

| 4-Chlorobenzonitrile | Fe₃O₄@HT-NH₂-Cu(II) | Water | 95 | researchgate.net |

| Benzonitrile | CuO Nanoparticles | PEG-400 | 95 | nih.gov |

Silver nitrate (B79036) (AgNO₃) has been utilized as an efficient catalyst for the [3+2] cycloaddition of nitriles and sodium azide. thieme-connect.com The reaction, typically conducted in a solvent like dimethylformamide (DMF), is thought to proceed via the in-situ formation of silver azide. This intermediate then reacts with the nitrile, where the silver ion likely coordinates to the nitrogen atom of the nitrile, activating it for the subsequent cyclization step. Heterogeneous catalysts, such as silver nanoparticles supported on sodium borosilicate glass, have also been developed to facilitate easier catalyst recovery and reuse, offering a greener approach to the synthesis of 1-substituted tetrazoles. bohrium.comacs.org

Table 2: Example of Silver-Catalyzed Synthesis of 5-Aryl-1H-tetrazoles

| Aryl Nitrile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Aryl-1-Phenyl-1H-pyrazole-4-carbonitrile | AgNO₃ | DMF | 120 | Good | |

| Various Aryl Nitriles | Silver Nanoparticles | DMF | 120 | up to 93 | dergipark.org.tr |

Zinc salts are among the most effective and widely used catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. organic-chemistry.orgacs.org A seminal contribution in this area demonstrated that the reaction proceeds readily in water using zinc salts like zinc bromide (ZnBr₂), offering a safer and more environmentally friendly alternative to traditional methods that use organic solvents or strong acids. acs.orgorganic-chemistry.org The use of water as a solvent is advantageous as it minimizes explosion hazards and avoids the release of toxic hydrazoic acid by maintaining a slightly alkaline pH. organic-chemistry.org The method is versatile, accommodating a broad range of aromatic, aliphatic, and vinyl nitriles. acs.orgorganic-chemistry.org The catalytic cycle involves the zinc ion activating the nitrile, making it more susceptible to attack by the azide ion. organic-chemistry.org

Table 3: Examples of Zinc-Catalyzed Synthesis of 5-Aryl-1H-tetrazoles in Water

| Aryl Nitrile | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | ZnBr₂ | 100+ | 24 | 91 | acs.org |

| 4-Methylbenzonitrile | ZnBr₂ | 100+ | 48 | 83 | acs.org |

| 4-Methoxybenzonitrile | ZnBr₂ | 100+ | 48 | 79 | acs.org |

| 2-Chlorobenzonitrile | ZnBr₂ | 100+ | 18 | 99 | acs.org |

Iron salts, being inexpensive and environmentally benign, serve as effective catalysts for the cycloaddition of nitriles and azides. nih.gov Catalysts such as anhydrous iron(II) acetate (B1210297) [Fe(OAc)₂] and iron(III) chloride (FeCl₃) have been successfully used. nih.govresearchgate.net The reactions are typically carried out in organic solvents and provide good yields of the corresponding 5-substituted 1H-tetrazoles. nih.gov The development of heterogeneous iron-based nanocatalysts, such as Fe₂O₃@cellulose@Mn, further advances this methodology by allowing for catalyst reuse and simplified product purification. mdpi.com These catalysts have been shown to be effective under microwave irradiation, significantly reducing reaction times. mdpi.com

Table 4: Examples of Iron-Catalyzed Synthesis of 5-Aryl-1H-tetrazoles

| Aryl Nitrile | Catalyst | Conditions | Yield (%) | Reference |

| Benzonitrile | [Fe(OAc)₂] | Toluene, 110°C, 16h | 76 | nih.gov |

| 4-Cyanopyridine | [Fe(OAc)₂] | Toluene, 110°C, 16h | 85 | nih.gov |

| 4-Methoxybenzonitrile | [Fe(OAc)₂] | Toluene, 110°C, 16h | 65 | nih.gov |

| 2-Benzylidene malononitrile (B47326) derivatives | Fe₂O₃@cellulose@Mn | Ethanol, Microwave (120W), 3 min | Good | mdpi.com |

Catalyst-Free Approaches

While catalytic methods offer significant advantages, catalyst-free approaches provide a simpler and often more environmentally friendly alternative by avoiding the use of potentially toxic or expensive catalysts. benthamdirect.com A one-step, catalyst-free continuous-flow method has been developed for the rapid and safe synthesis of 1-substituted 1H-tetrazoles from primary amines. bohrium.com This strategy allows for the synthesis of tetrazoles, including those structurally similar to 1-(4-ethoxyphenyl)-1H-tetrazole, within minutes. bohrium.com The optimization of this method was guided by theoretical studies, leading to different reaction conditions depending on the structure of the amine used. bohrium.com This approach has been successfully applied to a variety of benzylic, aromatic, aliphatic, and heteroaromatic amines, demonstrating its versatility. bohrium.com

Reactions Involving Anilines, Triethyl Orthoformate, and Sodium Azide

A widely used and straightforward method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine, such as 4-ethoxyaniline, with triethyl orthoformate and sodium azide. nih.govorgchemres.org This reaction can be performed under various conditions, including refluxing in acetic acid or using different catalysts to promote the cyclization. nih.govorgchemres.org

For instance, 1-aryl substituted tetrazoles can be efficiently generated in a one-step procedure by the condensation of the corresponding aniline (B41778) with triethyl orthoformate and sodium azide in refluxing acetic acid. nih.gov This method has been used to synthesize precursors for more complex tetrazole derivatives. nih.gov Various catalysts, such as Yb(OTf)₃ and Cu/C, have also been employed to facilitate this transformation under milder or solvent-free conditions, often leading to good to excellent yields of the 1-substituted 1H-tetrazole products. orgchemres.orgorganic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 4-ethoxyaniline, Triethyl orthoformate, Sodium azide | Acetic acid, reflux | This compound | - | nih.gov |

| Aniline, Triethyl orthoformate, Sodium azide | Yb(OTf)₃ | 1-Phenyl-1H-tetrazole | Good yields | organic-chemistry.org |

| Various amines, Triethyl orthoformate, Sodium azide | Cu/C, solvent-free | 1-Substituted 1H-tetrazoles | Good to excellent | orgchemres.org |

| Amine, Trimethyl orthoformate, Sodium azide | Indium triflate, solvent-free, heating | 1-Substituted 1H-tetrazoles | Moderate to excellent | researchgate.net |

Table 1: Synthesis of 1-Substituted 1H-Tetrazoles from Anilines

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including tetrazole derivatives. scielo.org.mxresearchgate.net

The synthesis of tetrazole-containing chalcones, aurones, and 3-hydroxy-4H-chromen-4-ones has been reported using microwave irradiation, demonstrating the utility of this technique in constructing complex molecules bearing a tetrazole moiety. scielo.org.mxresearchgate.net In many cases, microwave-assisted synthesis offers a more efficient and environmentally friendly alternative to traditional methods. arkat-usa.orgnih.gov

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| Chalcone & Aurone Synthesis | 4-(1H-tetrazol-5-yl) benzaldehyde, Acetophenones | Microwave irradiation | Shorter reaction time, higher yields | researchgate.net |

| 3-hydroxy-4H-chromen-4-one Synthesis | 4-(1H-tetrazol-5-yl)benzaldehyde, 2-hydroxy acetophenones | Microwave irradiation, KOH, H₂O₂ | One-pot synthesis, good yields | scielo.org.mx |

| General Tetrazole Synthesis | Aldehydes, hydroxylamine (B1172632) hydrochloride, sodium azide | Microwave irradiation, MNPs-Picolylamine-Cu(OAc)₂ nanocomposite, water | High yields, simple procedure | bohrium.com |

Table 2: Microwave-Assisted Synthesis of Tetrazole Derivatives

Green Chemistry Approaches in Tetrazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com In the context of tetrazole synthesis, this translates to the development of methodologies that utilize environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. numberanalytics.comresearchgate.netrsc.org

Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, reducing waste and improving atom economy. benthamdirect.com The use of water as a solvent or solvent-free conditions are also key green chemistry strategies that have been applied to tetrazole synthesis. bohrium.comresearchgate.net Furthermore, the development of heterogeneous nanocatalysts that can be easily recovered and reused for multiple reaction cycles aligns with the principles of sustainable chemistry. rsc.orgnih.gov Research in this area focuses on replacing toxic reagents and solvents with safer alternatives and minimizing the environmental impact of synthetic processes. jchr.org

Utilization of Recyclable Non-Metallic Catalysts (e.g., SO₃H-carbon)

A green and efficient method for the synthesis of 5-substituted 1H-tetrazoles involves the use of a recyclable SO₃H-carbon catalyst derived from glycerol. researchgate.net This solid acid catalyst facilitates the [3+2] cycloaddition of nitriles with sodium azide. The process is conducted in DMF at 100 °C, providing good to excellent yields (85-95%) for a range of aryl nitriles with both electron-donating and electron-withdrawing groups. researchgate.net The catalyst can be recovered by simple filtration and reused for multiple cycles without a significant loss of activity. researchgate.net While this method is primarily demonstrated for 5-substituted tetrazoles, similar sulfonated catalysts have been shown to be effective for the synthesis of 1-substituted tetrazoles from anilines, triethyl orthoformate, and sodium azide. sharif.edu

The reaction conditions for the synthesis of 1-aryl-1H-tetrazoles using a nano-ordered MCM-41-SO3H catalyst suggest that aromatic anilines with electron-donating groups, particularly in the para position, react readily to produce the corresponding tetrazoles in high yields. sharif.edu

Table 1: Synthesis of 1-Aryl-1H-tetrazoles using MCM-41-SO3H Catalyst sharif.edu

| Amine | Product | Time (h) | Yield (%) |

| Aniline | 1-Phenyl-1H-tetrazole | 3 | 92 |

| 4-Methylaniline | 1-(p-Tolyl)-1H-tetrazole | 2 | 95 |

| 4-Methoxyaniline | 1-(4-Methoxyphenyl)-1H-tetrazole | 1.5 | 98 |

| 4-Nitroaniline | 1-(4-Nitrophenyl)-1H-tetrazole | 4 | 90 |

| Benzylamine | 1-Benzyl-1H-tetrazole | 1.5 | 96 |

Biosynthesized Nanocomposite Catalysis (e.g., Ag/Sodium Borosilicate)

A novel and environmentally friendly approach for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles utilizes a biosynthesized silver/sodium borosilicate nanocomposite (ASBN) as a heterogeneous catalyst. acs.orgacs.org This catalyst is prepared using Aleurites moluccana leaf extract as a reducing and stabilizing agent, avoiding the use of toxic chemicals. acs.orgacs.org The synthesis of 1-substituted tetrazoles is achieved through a solvent-free [2+3] cycloaddition of various amines with sodium azide and triethyl orthoformate at 120 °C. acs.org This method offers good to excellent yields, a short reaction time, and a simple work-up procedure. acs.orgacs.org The ASBN catalyst is robust and can be recycled and reused multiple times without a significant decrease in its catalytic activity. acs.orgacs.org

The optimal reaction conditions for this transformation involve a 1:1:1.2 molar ratio of amine, sodium azide, and triethyl orthoformate, with 0.05 g of the ASBN catalyst. acs.org

Table 2: Synthesis of 1-Substituted Tetrazoles using ASBN Catalyst acs.org

| Amine | Product | Time (h) | Yield (%) |

| Aniline | 1-Phenyl-1H-tetrazole | 3 | 94 |

| 4-Chloroaniline | 1-(4-Chlorophenyl)-1H-tetrazole | 3 | 96 |

| 4-Bromoaniline | 1-(4-Bromophenyl)-1H-tetrazole | 3 | 95 |

| 4-Nitroaniline | 1-(4-Nitrophenyl)-1H-tetrazole | 3.5 | 92 |

| 4-Methylaniline | 1-(p-Tolyl)-1H-tetrazole | 2.5 | 98 |

| 4-Methoxyaniline | 1-(4-Methoxyphenyl)-1H-tetrazole | 2.5 | 97 |

Nano-Catalyst Applications (e.g., Nano-TiCl₄.SiO₂)

Nano-TiCl₄.SiO₂ has been identified as a highly efficient heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazole derivatives from nitriles and sodium azide. scielo.org.zascielo.org.za The catalyst is prepared by reacting nano-SiO₂ with TiCl₄ and is characterized as a solid Lewis acid. scielo.org.zascielo.org.za While the primary application shown is for 5-substituted tetrazoles, the development of novel nano-catalysts is a burgeoning field. For instance, a Schiff base-coordinated Cu(II) complex covalently attached to Fe₃O₄@SiO₂ nanoparticles through an imidazolium (B1220033) linker has been developed for the synthesis of both 1-substituted and 5-substituted 1H-tetrazoles in water. nih.gov This catalyst demonstrates high efficiency, with yields up to 97%, under mild temperatures. nih.gov The synthesis of 1-aryl 1H-tetrazole derivatives using this catalyst proceeds via a one-pot multicomponent reaction of an aniline, triethyl orthoformate, and sodium azide. nih.gov

Synthesis of Key Intermediates and Derivatives Relevant to the 1-(4-ethoxyphenyl) Scaffold

The functionalization of the tetrazole ring is crucial for modulating the properties of the final compounds. Several methods have been developed for the synthesis of key intermediates and derivatives.

Formation of 1-(4-ethoxyphenyl)-1H-tetrazol-5-amine Derivatives

A direct route to 5-amino-1-aryltetrazoles from the corresponding 1-aryltetrazoles has been developed. researchgate.net This one-pot method involves a consecutive ring-opening, azidation, and intramolecular cyclization. The geometric features of molecules like {(E)-[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine indicate a flattened structure, which allows for the formation of a conjugated system across the molecule. researchgate.net Research has also focused on the transformation of 1-aryltetrazoles into 1-aryl-5-aminotetrazoles. researchgate.net

Synthesis of 1-(4-ethoxyphenyl)-5-mercapto-1H-tetrazole

1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole, also known as this compound-5-thiol, is a versatile intermediate. chemimpex.com The mercapto group enhances its reactivity, making it a valuable building block in organic synthesis. chemimpex.com A general one-pot synthesis for 1-substituted tetrazole-5-thiones involves the reaction of organic isothiocyanates with sodium azide. researchgate.net This method provides a straightforward route to these important derivatives.

Palladium-Catalyzed Cross-Coupling for 1,5-Disubstituted Tetrazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of 1,5-disubstituted tetrazoles. The Suzuki cross-coupling reaction, for example, has been employed to synthesize two series of 1,5-diaryl substituted 1,2,3,4-tetrazoles. nih.gov In this approach, 1-aryl substituted tetrazoles are first brominated at the 5-position using N-bromosuccinimide. nih.gov The resulting 5-bromotetrazoles are then subjected to a Suzuki coupling with an appropriate arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like aqueous Na₂CO₃. nih.gov

Notably, structure-activity relationship (SAR) analysis of these compounds revealed that those possessing a 4-ethoxyphenyl group at either the N-1 or C-5 position of the tetrazole ring exhibited the highest activity in certain biological assays. nih.gov Direct C-H arylation and alkenylation of 1-substituted tetrazoles have also been achieved using palladium catalysis, offering an alternative route to 1,5-disubstituted tetrazoles. acs.org

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For derivatives of 1-(4-ethoxyphenyl)-1H-tetrazole, this technique has been instrumental in confirming molecular structures and understanding their solid-state behavior.

The tetrazole ring, a key structural motif, is consistently found to be essentially planar. For instance, in a closely related derivative, {(E)-[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine, the molecule is described as essentially flattened, a feature that facilitates the formation of a conjugated system across the entire molecule. researchgate.netresearchgate.netresearchgate.net This planarity is a common feature among tetrazole derivatives, with deviations from the mean plane of the ring being minimal. researchgate.net

Analysis of bond lengths within the tetrazole ring and its substituents reveals details about electron delocalization. In many 5-aminotetrazoles, the exocyclic C5–N(amino) bond is notably shorter than a typical C–N single bond, suggesting significant conjugation between the amino group's lone pair and the tetrazole ring's π-system. researchgate.net This delocalization is a critical factor influencing the chemical reactivity and biological activity of these compounds.

Table 1: Selected Bond Lengths in Tetrazole Derivatives

| Bond | Typical Length (Å) | Observed Length in a related 5-aminotetrazole (B145819) (Å) | Reference |

| C5–N(amino) | ~1.47 | 1.330(2) - 1.3374(16) | researchgate.net |

The relative orientation of the phenyl and tetrazole rings is a crucial conformational parameter. The dihedral angle between these two rings can vary depending on the substituents and crystal packing forces. For example, in a similar structure, 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, the dihedral angle between the tetrazole and benzene (B151609) rings is 59.94 (8)°. iucr.org In another related compound, a 4-methoxyphenyl (B3050149) substituted tetrazole, the substituent is twisted with respect to the tetrazole ring at an angle of 34.20°. mdpi.com These angles indicate that the rings are not coplanar, which can influence the extent of π-system conjugation between them.

Table 2: Dihedral Angles in Related Tetrazole Structures

| Compound | Dihedral Angle (°) | Reference |

| 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione | 59.94 (8) | iucr.org |

| 1-(p-methoxyphenyltetrazolyl)-1,2,3,4-tetrahydroisoquinoline derivative | 34.20 | mdpi.com |

| 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde | 49.16 (11) (tetrazole and one benzene ring) | scirp.org |

The way molecules of this compound and its analogs arrange themselves in a crystal is dictated by a network of intermolecular interactions. These non-covalent forces are fundamental to the stability and physical properties of the crystalline material.

Hydrogen bonds are among the most significant directional interactions in the crystal structures of tetrazole derivatives. Various types of hydrogen bonds, including conventional and unconventional ones, have been observed.

In related structures, intermolecular N—H⋯N and N—H⋯O hydrogen bonds can link molecules into infinite chains. researchgate.netresearchgate.net For instance, in 1-(4-nitrophenyl)-1H-tetrazol-5-amine, these interactions result in chains running along a specific crystallographic direction. researchgate.netresearchgate.net

Table 3: Common Intermolecular Interactions in Tetrazole Derivatives

| Interaction Type | Example | Reference |

| N—H⋯N | Forms infinite chains | researchgate.netresearchgate.net |

| N—H⋯O | Forms infinite chains | researchgate.netresearchgate.net |

| C–H⋯O | Links molecules in the unit cell | scirp.orgcore.ac.uk |

| C–H⋯F | Links molecules in the unit cell | scirp.orgcore.ac.uk |

| C–H···π | Contributes to crystal packing |

Analysis of Intermolecular Interactions in Crystal Lattices

Pi-Stacking Interactions

In the solid state, the molecular packing of 1-aryl-1H-tetrazoles, including this compound, is significantly influenced by π-stacking interactions. These non-covalent interactions are crucial in stabilizing the crystal lattice. Analyses of crystallographic databases for structurally related 1,5-disubstituted tetrazoles reveal that interactions between the tetrazole ring and adjacent phenyl rings are common. nih.govacs.org These interactions predominantly occur in a parallel-displaced or offset stacking arrangement rather than a direct face-to-face orientation. nih.govacs.org This arrangement minimizes steric hindrance and optimizes electrostatic interactions between the electron-rich aromatic system of the ethoxyphenyl group and the electron-deficient tetrazole ring. rsc.org The high density of nitrogen atoms in the tetrazole ring makes it an effective partner in such π-interactions, which play a fundamental role in defining the supramolecular architecture. nih.govnih.gov

Other Weak Non-Covalent Interactions (e.g., C-O...π)

Beyond π-stacking, the crystal structure of this compound is further stabilized by a network of other weak non-covalent interactions. The nitrogen atoms of the tetrazole ring, particularly N3 and N4, are effective hydrogen bond acceptors, capable of interacting with hydrogen bond donors in a co-crystal or solvate. nih.govacs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound in solution, providing detailed information about its atomic connectivity and conformational dynamics.

Multi-Nuclear NMR for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N)

A combination of ¹H, ¹³C, and ¹⁵N NMR experiments provides an unambiguous assignment of the molecule's structure.

¹H and ¹³C NMR: While direct experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on data from closely related analogues such as 1-(4-methoxyphenyl)-1H-tetrazole and the isomer 5-(4-ethoxyphenyl)-1H-tetrazole. rsc.orgrsc.org The ¹H NMR spectrum is expected to show a characteristic singlet for the tetrazole proton (C5-H) at approximately 8.9-9.0 ppm. The ethoxyphenyl group would present an A'A'B'B' system for the aromatic protons, appearing as two doublets between 7.0 and 7.6 ppm. The ethoxy protons would appear as a quartet around 4.1 ppm (–OCH₂–) and a triplet around 1.4 ppm (–CH₃). rsc.org

The ¹³C NMR spectrum would show a signal for the tetrazole carbon (C5) around 140-141 ppm. The carbons of the ethoxyphenyl ring would appear in the aromatic region (115-162 ppm), with the oxygen-substituted carbon (C-O) being the most downfield. The ethoxy carbons would resonate at approximately 64 ppm (–OCH₂–) and 15 ppm (–CH₃). rsc.orgrsc.org

| Nucleus | Predicted Chemical Shift (ppm) | Inferred Structural Assignment |

| ¹H | ~9.0 (s) | Tetrazole C5-H |

| ¹H | ~7.6 (d) | Aromatic H (ortho to N) |

| ¹H | ~7.1 (d) | Aromatic H (ortho to O) |

| ¹H | ~4.1 (q) | -OCH₂ CH₃ |

| ¹H | ~1.4 (t) | -OCH₂CH₃ |

| ¹³C | ~161 | Aromatic C -O |

| ¹³C | ~141 | Tetrazole C 5 |

| ¹³C | ~127 | Aromatic CH (ortho to N) |

| ¹³C | ~123 | Aromatic C -N |

| ¹³C | ~115 | Aromatic CH (ortho to O) |

| ¹³C | ~64 | -OCH₂ CH₃ |

| ¹³C | ~15 | -OCH₂CH₃ |

This table presents predicted data based on analogues. s=singlet, d=doublet, t=triplet, q=quartet.

¹⁴N and ¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly powerful for characterizing the tetrazole ring. researchgate.net For 1-aryl-1H-tetrazoles, the chemical shifts of the four nitrogen atoms are sensitive to the electronic nature of the substituent on the phenyl ring. nih.gov Based on studies of similar compounds, the N1 atom, being directly attached to the phenyl ring, would have a distinct chemical shift from N2, N3, and N4. The N4 nitrogen typically appears at the most downfield chemical shift. While specific values for the title compound are not available, computational studies on related 1-aryl tetrazoles have shown good correlation with experimental data, confirming the utility of this technique for unambiguous structural and electronic characterization. researchgate.netnih.gov

Conformational Analysis via Chemical Shift Data (e.g., Rotational Barriers)

NMR data can also shed light on the molecule's conformational dynamics in solution, particularly the rotational barrier around the C-N bond connecting the phenyl ring and the tetrazole ring. The two rings are generally not coplanar due to steric hindrance. growingscience.com Computational studies on related biaryl systems, including phenyl-tetrazoles, have been used to calculate the energy profile for this rotation. nih.gov

For this compound, rotation around the C(aryl)-N(tetrazole) bond is expected to have a measurable energy barrier. Variable-temperature (VT) NMR studies could potentially resolve the coalescence of aromatic proton signals, allowing for the experimental determination of this rotational barrier. Similarly, rotation around the C(aryl)-O and O-C(ethyl) bonds of the ethoxy group introduces additional conformational flexibility, which has been analyzed computationally for analogous structures like 5-ethoxy-1-phenyl-1H-tetrazole. uc.pt These studies indicate multiple low-energy conformers related to the orientation of the ethyl group, which would be averaged on the NMR timescale at room temperature. uc.ptpublish.csiro.au

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups and characterize the bonding within this compound.

FT-IR Spectroscopy: The FT-IR spectrum provides a characteristic fingerprint for the molecule. Key absorption bands are expected for the aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching of the ethyl group just below 3000 cm⁻¹. The spectrum for the closely related isomer, 5-(4-ethoxyphenyl)-1H-tetrazole, shows a complex series of bands corresponding to the tetrazole and phenyl ring vibrations. rsc.orgscielo.br For this compound, characteristic absorptions for the tetrazole ring (including C=N and N-N=N stretches) are expected in the 1610 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. scielo.br The prominent C-O-C stretching vibrations of the aryl ether will appear as strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

| Predicted FT-IR Frequency (cm⁻¹) | Assignment |

| > 3000 | Aromatic C-H Stretch |

| < 3000 | Aliphatic C-H Stretch |

| ~1610 | Aromatic C=C & Tetrazole C=N Stretch |

| ~1510 | Aromatic C=C Stretch |

| ~1250 | Asymmetric Ar-O-C Stretch |

| 1000 - 1300 | Tetrazole Ring Vibrations (N-N=N) |

| ~1040 | Symmetric Ar-O-C Stretch |

| ~830 | Out-of-plane C-H bend (para-disubstituted) |

This table presents predicted data based on analogues.

Raman Spectroscopy: Raman spectroscopy, which is sensitive to non-polar bonds, complements FT-IR. While specific data for this compound is not available, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the tetrazole ring system.

Mass Spectrometry and Elemental Analysis for Molecular Composition

Mass Spectrometry (MS): This technique confirms the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₉H₁₀N₄O), the molecular weight is 190.20 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. rsc.orgijirt.org The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 190. A characteristic fragmentation pathway for tetrazoles is the loss of a nitrogen molecule (N₂), which would lead to a significant fragment ion at m/z 162. scielo.brnist.gov Further fragmentation of the ethoxyphenyl cation would also be observed.

Elemental Analysis: Elemental analysis provides the empirical percentage composition of the elements (Carbon, Hydrogen, Nitrogen). This data is used to confirm the molecular formula of the synthesized compound. For C₉H₁₀N₄O, the theoretical composition is C, 56.83%; H, 5.30%; N, 29.46%. Experimental values that closely match these theoretical percentages would verify the purity and elemental composition of the compound. scielo.brsemanticscholar.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in elucidating the fundamental characteristics of 1-(4-ethoxyphenyl)-1H-tetrazole. These computational methods allow for the prediction of molecular geometry, electronic properties, and reactivity, offering insights that complement experimental findings.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule. storion.ru For tetrazole derivatives, this optimization is often performed using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). mdpi.com These calculations reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net

For 1,5-disubstituted tetrazoles like this compound, the optimized geometry often shows a degree of non-coplanarity between the phenyl and tetrazole rings. researchgate.net This flattening of the molecule can facilitate the formation of a conjugated system that spans the entire structure. researchgate.netresearchgate.net The electronic structure, which describes the distribution of electrons within the molecule, is also determined through these calculations. This includes the analysis of molecular orbitals and electron density, which are crucial for understanding the molecule's chemical behavior. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netbiointerfaceresearch.com The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically color-coded for clarity. biointerfaceresearch.com

Red, orange, and yellow regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack. In tetrazole derivatives, these negative regions are often concentrated around the nitrogen atoms of the tetrazole ring and any oxygen atoms present in substituents. researchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Green regions correspond to neutral or near-zero potential. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.comscience.gov

HOMO (Highest Occupied Molecular Orbital): This orbital represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an appropriate acceptor molecule. bioline.org.br

LUMO (Lowest Unoccupied Molecular Orbital): This orbital signifies the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons. bioline.org.br

HOMO-LUMO Gap (ΔE): A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comscience.gov Conversely, a larger gap implies greater stability. researchgate.net

The distribution of the HOMO and LUMO across the molecule can indicate the regions involved in electron transfer during chemical reactions. bioline.org.br For this compound, FMO analysis helps to understand its potential role in charge-transfer interactions. mdpi.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.947 |

| ELUMO | -2.389 |

| Energy Gap (ΔE) | 3.558 |

Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include chemical hardness, softness, and electronegativity, which are calculated using DFT methods. bioline.org.brworldscientific.com

Chemical Hardness (η): This parameter measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates greater stability and lower reactivity. bioline.org.br

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), softness indicates the molecule's polarizability and its readiness to undergo chemical reactions. bioline.org.br

Electronegativity (χ): This descriptor represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. bioline.org.br

These reactivity descriptors are valuable for comparing the chemical behavior of different molecules and for predicting their interaction with other chemical species. bioline.org.brworldscientific.com

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.779 eV |

| Chemical Softness (S) | 1 / η | 0.562 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.168 eV |

Dual Descriptor Analysis for Electrophilic and Nucleophilic Sites

Dual descriptor analysis is a more refined method for identifying the specific sites within a molecule that are most susceptible to electrophilic and nucleophilic attack. researchgate.net This local reactivity descriptor provides a more detailed picture than MEP mapping by quantifying the reactivity of each atom. The dual descriptor, Δf(r), is calculated from the difference between the Fukui functions for nucleophilic and electrophilic attack.

Δf(r) > 0: Indicates a site that is favorable for nucleophilic attack.

Δf(r) < 0: Indicates a site that is favorable for electrophilic attack.

This analysis is particularly useful for understanding the regioselectivity of reactions involving complex molecules like this compound, where multiple reactive sites may be present. researchgate.net

Tautomerism and Isomeric Stability Studies

Tetrazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govnih.gov The relative stability of these tautomers is a crucial aspect of their chemistry and can significantly influence their biological activity and physical properties. DFT calculations are employed to determine the energies of the different tautomers and thus predict their relative populations at equilibrium. researchgate.net

For 5-substituted tetrazoles, studies have shown that in the gas phase, the 2H-tautomer is generally more stable than the 1H-tautomer. nih.gov However, the nature of the substituent at the 5-position and the surrounding environment (e.g., solvent) can affect this tautomeric equilibrium. researchgate.net In the case of 1,5-disubstituted tetrazoles, such as this compound, the focus shifts to the relative stability of different regioisomers. For instance, the 1,5-disubstituted isomer may be compared with the 2,5-disubstituted isomer, with DFT calculations revealing differences in their kinetic stability and electrophilicity. researchgate.net

Molecular Dynamics (MD) Simulations

Investigation of Intermolecular Interactions and System Behavior

While specific molecular dynamics (MD) simulation studies focusing solely on this compound in its pure form are not extensively documented in publicly available literature, the application of MD simulations to tetrazole-containing systems, particularly in the context of drug design and materials science, provides a robust framework for understanding its potential behavior.

MD simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior, conformational changes, and intermolecular interactions of a compound. For a system of this compound molecules, an MD simulation would typically involve placing a number of these molecules in a simulation box, often with a solvent, and observing their behavior over a period of nanoseconds or even microseconds.

The primary interactions governing the system's behavior would be non-covalent, including hydrogen bonding (if protic solvents or other hydrogen bond donors/acceptors are present), π-π stacking interactions between the phenyl and tetrazole rings, and van der Waals forces. The ethoxy group introduces additional flexibility and potential for hydrophobic interactions.

An MD simulation could elucidate several key aspects:

Conformational Flexibility: The simulation would reveal the preferred conformations of the ethoxy group and the rotational freedom around the bond connecting the phenyl ring to the tetrazole moiety.

Solvation Structure: In the presence of a solvent, the simulation would show how solvent molecules arrange themselves around the this compound molecule, providing insights into its solubility and the specific interactions with the solvent.

Aggregation Behavior: Over longer simulation times, it might be possible to observe the self-assembly or aggregation of the molecules, driven by intermolecular forces. This is particularly relevant for understanding crystal packing or the behavior of the compound in solution at higher concentrations.

Interaction Energies: By analyzing the trajectories from the simulation, it is possible to quantify the strength of various intermolecular interactions, providing a detailed picture of the forces that hold the system together.

In the broader context of medicinal chemistry, MD simulations are frequently employed to study the interaction of tetrazole derivatives with biological targets like proteins. researchgate.net These simulations can predict the binding affinity and stability of the ligand-protein complex, guiding the design of more potent therapeutic agents.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness, highlight regions of close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, showing the relative contributions of different types of contacts.

For this compound, the following intermolecular contacts are anticipated to be significant contributors to its crystal packing:

H···N/N···H Contacts: These interactions, representing potential weak hydrogen bonds between hydrogen atoms and the nitrogen atoms of the tetrazole ring, are commonly observed in tetrazole-containing crystal structures. nih.goviucr.org

H···H Contacts: These are generally the most abundant contacts and represent van der Waals interactions.

O···H/H···O Contacts: The presence of the ethoxy group introduces an oxygen atom that can act as a hydrogen bond acceptor, leading to these types of contacts with hydrogen atoms from neighboring molecules.

C···C Contacts: These can indicate π-π stacking interactions between the phenyl and/or tetrazole rings of adjacent molecules, a common feature in the packing of aromatic compounds. nih.gov

The fingerprint plot for a hypothetical this compound crystal would likely show distinct spikes corresponding to these interactions, allowing for a quantitative comparison of their importance in the crystal structure.

Table 1: Anticipated Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Description | Expected Significance |

| H···N/N···H | Weak hydrogen bonds involving tetrazole nitrogen atoms. | High |

| H···H | van der Waals forces. | High |

| C···H/H···C | General packing interactions. | Moderate to High |

| O···H/H···O | Hydrogen bonding involving the ethoxy oxygen. | Moderate |

| C···C | π-π stacking of aromatic rings. | Moderate |

Noncovalent Interaction (NCI) Analysis

Noncovalent interaction (NCI) analysis is a computational tool that allows for the visualization of non-covalent interactions in real space, based on the electron density and its derivatives. NCI plots provide a qualitative picture of the regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

For this compound, an NCI analysis would be expected to reveal several key features:

van der Waals Interactions: Large, diffuse green surfaces in the NCI plot would indicate the presence of van der Waals forces, particularly between the hydrocarbon portions of the molecules, such as the ethyl group and the phenyl ring.

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, the nitrogen atoms of the tetrazole ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. In the presence of suitable donors (e.g., in a protic solvent or in a co-crystal), these would appear as small, disc-like red regions in the NCI plot, indicating attractive interactions. Weak C-H···N or C-H···O hydrogen bonds might also be visualized as greenish-blue regions.

Steric Repulsion: Blue regions in the NCI plot would indicate areas of strong steric repulsion, for instance, within the core of the aromatic rings.

Studies on other tetrazole derivatives have successfully used NCI analysis to identify and characterize the nature of intermolecular interactions that govern their supramolecular assembly. researchgate.netresearchgate.net This method provides a complementary perspective to Hirshfeld surface analysis, offering a more direct visualization of the non-covalent interactions in three-dimensional space.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-dependent density functional theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excitation energies and simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. researchgate.netacademie-sciences.frresearchgate.netbeilstein-journals.org By applying TD-DFT to this compound, one can predict its absorption maxima (λmax) and understand the nature of the electronic transitions involved.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions originating from the phenyl and tetrazole rings, which act as chromophores. The ethoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption bands of the phenyl chromophore compared to unsubstituted benzene (B151609).

A typical TD-DFT calculation would provide the following information:

Excitation Energies: The energies required to promote an electron from an occupied molecular orbital to an unoccupied molecular orbital.

Oscillator Strengths: A measure of the intensity of each electronic transition. Transitions with high oscillator strengths correspond to the major peaks in the UV-Vis spectrum.

Contributing Orbitals: The specific molecular orbitals involved in each electronic transition (e.g., HOMO to LUMO).

Based on studies of similar aromatic tetrazoles, the main absorption bands of this compound would likely fall in the ultraviolet region. The calculations would help to assign these bands to specific electronic transitions within the molecule, providing a detailed understanding of its photophysical properties.

Table 2: Predicted Electronic Transitions for this compound from TD-DFT

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Phenyl Ring | Ultraviolet (UV) |

| π → π | Tetrazole Ring | Ultraviolet (UV) |

| n → π* | Tetrazole Ring | Ultraviolet (UV), often weaker |

Reactivity, Mechanistic Pathways, and Chemical Transformations

Reaction Mechanisms Involving the Tetrazole Ring System

The reactivity of the tetrazole ring is fundamentally influenced by its high nitrogen content, which impacts its stability, acidity, and ability to engage in a variety of chemical reactions. numberanalytics.com

Cycloaddition Reaction Mechanisms

The most direct route to forming the tetrazole ring is through a [3+2] cycloaddition reaction between an azide (B81097) and a nitrile. acs.orgresearchgate.net This reaction can be catalyzed by various means to improve efficiency and yield. For instance, a Cobalt(II) complex has been shown to effectively catalyze the [3+2] cycloaddition of sodium azide to organonitriles. acs.org The proposed mechanism involves the initial formation of a Co-diazido intermediate, which then reacts with the nitrile to form the tetrazole ring. acs.org This process is considered a form of "click chemistry" and can be conducted under homogeneous conditions. acs.org

Similarly, copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) has been utilized as a readily available and environmentally friendly catalyst for the synthesis of 5-substituted-1H-tetrazoles from various nitriles and sodium azide in DMSO. scielo.br The mechanism is believed to involve the nitrile coordinating to the metal center, which increases its electrophilicity and facilitates the cycloaddition with the azide ion. rsc.org

Density functional theory (DFT) calculations suggest that the mechanism of tetrazole formation can vary, including concerted cycloaddition and stepwise addition of azide species. acs.org Some studies propose a nitrile activation step leading to an imidoyl azide, which then cyclizes to form the tetrazole. acs.org

Substituent Effects on Reactivity (e.g., Electron-Donating Groups)

The nature of substituents on the tetrazole ring and its precursors significantly affects reactivity. numberanalytics.com In the synthesis of tetrazoles from nitriles, aromatic nitriles bearing electron-withdrawing groups tend to react faster and give higher yields compared to those with electron-donating groups. researchgate.net The ethoxy group on the phenyl ring of 1-(4-ethoxyphenyl)-1H-tetrazole is an electron-donating group. Such groups can influence the electronic properties of the entire molecule.

Studies on 5-substituted tetrazoles have shown that electron-donating groups, like an amino group (-NH2), can weaken the aromaticity of the tetrazole ring, while electron-withdrawing groups, such as a carboxyl group (-COOH), can increase it. researchgate.net The reactivity of the tetrazole ring is also influenced by the position of the substituent. researchgate.net For instance, the presence of an electron-donating group can impact the equilibrium between the tetrazole and its isomeric azide form in certain systems. rsc.org Theoretical studies on tetrazole derivatives as corrosion inhibitors have indicated that molecules with electron-donating groups can form stronger bonds with metal surfaces. acs.org

Functional Group Transformations on the this compound Scaffold

The this compound scaffold allows for various chemical modifications, leading to a diverse range of derivatives.

Reactions of Mercapto-substituted Tetrazoles

While not directly involving this compound, the reactions of related mercapto-substituted tetrazoles provide insight into potential transformations. 1-Substituted-5-mercapto-1H-tetrazoles are versatile building blocks. researchgate.net For example, 1-phenyl-1H-tetrazole-5-thiol can undergo dimerization to form 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane (B1208498) in the presence of metalloporphyrin catalysts. scirp.org

Furthermore, 1H-tetrazole-5-thiol derivatives can participate in chemoselective hydroamination reactions with styrene (B11656) derivatives, catalyzed by iodine. nih.govacs.org This reaction leads to the formation of a C-N bond, yielding 1,4-disubstituted tetrazolothione derivatives. nih.govacs.org The reaction conditions can be tuned to favor amination over sulfenylation. nih.gov

Derivatization via Azomethine Formation

A common method for derivatizing tetrazole-containing compounds is through the formation of Schiff bases (azomethines). This typically involves reacting a tetrazole derivative containing a primary amine or a hydrazine (B178648) group with an aldehyde or ketone. kashanu.ac.irresearchgate.netjmchemsci.com For example, Schiff bases can be prepared by condensing a hydrazine derivative with various aromatic aldehydes. jmchemsci.com These Schiff bases can then be cyclized using sodium azide to form tetrazole rings. kashanu.ac.irresearchgate.netjmchemsci.comijrrr.com This approach allows for the synthesis of a wide array of tetrazole derivatives with diverse substituents. kashanu.ac.irresearchgate.net

Acylation Reactions

The tetrazole ring can undergo acylation, although this can sometimes lead to ring fragmentation, known as the Huisgen fragmentation. acs.org N-acyl tetrazoles can be synthesized by reacting an acyl halide with 1H-tetrazole in the presence of a base. google.com These N-acyl tetrazoles are effective acylating agents themselves. google.com For instance, 5-phenyl-1,2,3,4-tetrazole can be condensed with various acylating reagents to synthesize a series of 5-phenyl,1-acyl 1,2,3,4-tetrazoles. chalcogen.ro The reaction of 5-substituted tetrazoles with acyl ions in the gas phase has been studied, with evidence for the formation of an acylated tetrazole intermediate that can rearrange to an oxadiazole. nih.gov

Coordination Chemistry and Supramolecular Assembly

1-(4-ethoxyphenyl)-1H-tetrazole as a Ligand in Metal Complexation

The tetrazole moiety is a well-established functional group in coordination chemistry, recognized for its ability to mimic the coordination properties of carboxylic acids and to act as an efficient metal chelator. acs.orgnih.gov The four nitrogen atoms of the tetrazole ring offer multiple potential donor sites, allowing for diverse coordination modes.

This compound can function as a multitopic ligand, engaging metal centers through various atoms. Tetrazole derivatives can coordinate to metal ions through one, two, or even three nitrogen atoms of the heterocyclic ring, in addition to other donor atoms present in substituents. This versatility allows them to act as bridges between multiple metal centers, facilitating the formation of coordination polymers. For instance, related N-substituted mercaptotetrazoles are known to act as polydentate ligands, linking metal atoms through different electron-donating centers to form complex supramolecular structures. researchgate.net The specific compound, this compound, possesses potential coordination sites on the tetrazole ring's nitrogen atoms and the ether oxygen of the ethoxy group, enabling it to bridge multiple metal ions and form extended networks.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org Tetrazole-based linkers are of significant interest in MOF design due to their varied coordination possibilities and their ability to create nitrogen-rich frameworks. acs.orgnih.gov These frameworks have shown potential in applications like gas storage and separation. nih.gov While specific MOFs constructed from this compound are not extensively documented, the structural features of the molecule make it a suitable candidate as an organic linker. In situ formation of tetrazole ligands from nitriles and azides is a known method for preparing tetrazole-based MOFs. researchgate.net For example, a copper-based MOF, [Cu(Metet)]n (where MetetH = 5-methyl-1H-tetrazole), was formed under solvothermal conditions, demonstrating the utility of tetrazoles in creating porous frameworks. The this compound ligand could similarly be employed to construct novel MOFs with potentially unique topological and functional properties.

The tetrazole ring is an effective metal chelator, a property that is fundamental to its use in medicinal chemistry and materials science. acs.orgresearchgate.net The nitrogen atoms at the N3 and N4 positions, or N4 and the substituent at the C5 position, can form a stable chelate ring with a single metal ion. This behavior has been observed in various tetrazole derivatives. For example, in copper(I) complexes with 5-(allylthio)-1-phenyl-1H-tetrazole, the ligand attaches to the metal center via two nitrogen atoms of the tetrazole core (N3 and N4) in a chelating fashion. scispace.com Similarly, the tetrazole moiety in inhibitors has been shown to interact directly with zinc atoms in the active sites of enzymes. acs.orgnih.gov It is therefore anticipated that this compound can form stable chelate complexes with a range of transition metal ions.

| Complex/Framework Type | Ligand Type | Coordination Mode Example | Potential Metal Ions | Reference |

|---|---|---|---|---|

| Coordination Polymer | 1-Aryl-1H-tetrazole | Bridging via N atoms | Cu(I), Co(II), Cd(II) | researchgate.net |

| Metal-Organic Framework (MOF) | Tetrazole-based linker | N-donor linkage to metal cluster | Cu(II), Zn(II), Cd(II) | researchgate.net |

| Chelate Complex | 1-Phenyl-1H-tetrazole derivative | Bidentate (N,N) chelation | Cu(I), Zn(II) | acs.orgscispace.com |

Supramolecular Interactions and Assembly Design

The solid-state architecture of this compound and its derivatives is directed by a combination of non-covalent interactions. These weak forces, including hydrogen bonds and π-π stacking, are crucial in dictating the final three-dimensional packing of the molecules in the crystal lattice.

Hydrogen bonds are a primary directional force in the crystal engineering of tetrazole compounds. The nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors, while C-H groups on the phenyl and ethoxy substituents can act as donors. In the crystal structure of a related compound, 2-(1H-tetrazol-1-yl)ethanol, intermolecular O—H⋯N and C—H⋯O hydrogen bonds are key to forming a three-dimensional network. researchgate.net Similarly, in a copper complex of 1-phenyl-1H-tetrazole, hydrogen bonding between coordinated water molecules and nitrate (B79036) anions leads to the formation of 1D ladder-like chains. asianpubs.org For this compound, the ether oxygen atom of the ethoxy group introduces an additional hydrogen bond acceptor site, increasing the complexity of potential hydrogen-bonded networks. Studies on 5-amino-1-phenyltetrazole show that N—H⋯N hydrogen bonds can create two-dimensional networks. researchgate.net The combination of C-H donors with N and O acceptors in this compound can thus be expected to drive the assembly of well-defined supramolecular architectures such as chains, sheets, or more complex 3D structures.

| Interaction Type | Participating Groups | Resulting Architecture | Example Compound | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | O-H···N, C-H···O | 3D Network | 2-(1H-Tetrazol-1-yl)ethanol | researchgate.net |

| Hydrogen Bonding | N-H···N | 2D Network | 5-Amino-1-phenyltetrazole | researchgate.net |

| Pi-Pi Stacking | Tetrazole Ring || Benzene (B151609) Ring | 2D Layered Network | [Cu(pta)₂(NO₃)₂(H₂O)₂] | asianpubs.org |

| Pi-Pi Stacking | Phenyl Ring || Phenyl Ring | 1D Polymeric Chains | 1-Phenyl-1H-tetrazole-5-thiol | iucr.org |

Building Blocks for Complex Molecular Architectures

The compound this compound serves as a versatile building block in the fields of coordination chemistry and supramolecular assembly. Its utility stems from the inherent structural and electronic properties of the tetrazole moiety combined with the functional ethoxyphenyl group. Tetrazole derivatives are recognized as a significant class of heterocycles, not only for their applications in medicinal chemistry as bioisosteres for carboxylic acids but also for their role as ligands and structural motifs in materials science. acs.orgbeilstein-journals.org Their high nitrogen content and the presence of multiple potential coordination sites make them excellent candidates for constructing complex molecular and supramolecular structures. acs.org

The nitrogen-rich tetrazole ring is an efficient chelator for metal ions, a property that allows it to be used in the synthesis of coordination polymers. acs.org The tetrazole moiety can coordinate with metal centers through its nitrogen atoms, acting as a bridge to create extended one-, two-, or three-dimensional networks. researchgate.net Research on analogous compounds demonstrates this principle effectively. For instance, studies on the reactions of 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, a closely related structure, with cadmium chloride have been shown to yield one-dimensional polymeric complexes with a chain structure. bohrium.comresearchgate.net In these architectures, the tetrazole-based ligand links the cadmium centers, showcasing the potential of the phenyl-tetrazole scaffold in forming ordered, polymeric metal-organic frameworks. The tetrazole ring's ability to interact directly with metal ions, such as zinc, is a key factor in its utility as a structural component. acs.org

Detailed Research Findings

The structural characteristics of molecules containing the this compound scaffold provide insight into their role as building blocks. Although a crystal structure for the parent compound is not detailed in the provided sources, data for a closely related derivative, {(E)-[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine, illustrates the key geometric features.

| Parameter | Value | Reference |

| Compound Name | {(E)-[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine | researchgate.net |

| Chemical Formula | C12H16N6O | researchgate.net |

| Molecular Feature | Essentially flattened molecule | researchgate.net |

| Key Interaction | Formation of a conjugated system spanning the whole molecule | researchgate.net |

| Comparison | Geometry similar to 1-(4-nitrophenyl)-1H-tetrazol-5-amine | researchgate.netscirp.org |

This planarity is a critical feature that facilitates efficient crystal packing and the formation of layered supramolecular structures through π-stacking and other weak interactions. The ability of the tetrazole nitrogens to act as hydrogen bond acceptors is a fundamental aspect of their role in building complex architectures. acs.org

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Pathways

The synthesis of 1-substituted and 1,5-disubstituted tetrazoles, including 1-(4-ethoxyphenyl)-1H-tetrazole, has traditionally relied on methods such as the reaction of anilines with triethyl orthoformate and sodium azide (B81097). nih.gov However, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic routes.

Emerging strategies include:

Isocyanide-Based Multicomponent Click Reactions (IMCCR): This approach offers a green and efficient pathway to 1-substituted 1H-tetrazoles. rsc.orgsciforum.net The reaction proceeds under solvent-free, catalyst-free, and column-free conditions at room temperature, representing a significant advancement in sustainable chemistry. sciforum.net The general procedure involves the sonication of an isocyanide, trimethylsilyl (B98337) azide (TMSN₃), and water. rsc.org

Heterogeneous Catalysis: The use of solid acid catalysts like nano-TiCl₄·SiO₂ is a promising area for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. scielo.org.za These catalysts are environmentally benign, easily recoverable, and reusable, aligning with the principles of green chemistry. scielo.org.za

Microwave-Assisted Synthesis: For the preparation of derivatives such as ethyl 1-aryl-1H-tetrazole-5-carboxylates, microwave-assisted continuous operation processes provide a rapid and efficient alternative to conventional heating methods. nih.gov

These novel pathways are expected to facilitate the creation of diverse libraries of tetrazole derivatives for high-throughput screening in drug discovery and materials research. rug.nl

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of tetrazole-based compounds. Advanced modeling techniques allow for the prediction of molecular properties, reaction outcomes, and biological activities, thereby guiding experimental work.

Key computational approaches being applied to tetrazole research include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the structural and electronic properties of tetrazoles. mdpi.com Methods like B3LYP and PW6B95-D3(BJ) are employed to obtain information on molecular electrostatic potential (MEP), aromaticity, and global and local reactivity indices, which helps in understanding intermolecular interactions and reaction mechanisms. iosrjournals.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in building predictive models for the biological activity of tetrazole derivatives. By creating databases of synthesized compounds and their activities, researchers can develop models to predict protein binding, toxicity, and other pharmacological parameters for novel, untested structures. acs.org

Molecular Docking and Structure-Based Design: Understanding the three-dimensional conformation and binding modes of tetrazoles within protein active sites is crucial for rational drug design. rug.nl Computational docking studies, supported by data from resources like the Protein Data Bank, help in designing inhibitors with improved affinity and selectivity. rug.nlnih.govacs.org For instance, modeling has been used to design tetrazole derivatives as potential replacements for Bisphenol A (BPA) by predicting their binding affinity to estrogen and androgen receptors. nih.govacs.org

| Computational Technique | Application in Tetrazole Research | Key Findings/Predictions | Relevant References |

| Density Functional Theory (DFT) | Elucidation of structure, reactivity, and spectroscopic properties. Confirmation of regioisomer structures. | Predicts molecular electrostatic potential, reactivity indices, and activation barriers for reactions. | mdpi.comiosrjournals.orgresearchgate.net |

| QSAR | Prediction of biological activity, protein binding, and toxicity. | Development of models to guide the synthesis of compounds with desired biological profiles. | acs.org |

| Molecular Docking | Investigation of ligand-protein interactions and binding modes. | Identification of key interactions for structure-based design of inhibitors and receptor binders. | nih.govacs.orgnih.gov |

Development of New Derivatives for Material Science Applications

The high nitrogen content and inherent stability of the tetrazole ring make it an attractive building block for advanced materials. sioc-journal.cnresearchgate.net Research is moving beyond traditional applications to create new functional materials with tailored properties.

Polymer Science: Derivatives of this compound are being explored for their use in polymer formulations. The incorporation of compounds like 1-(4-ethoxyphenyl)-5-mercapto-1H-tetrazole can enhance the thermal stability and chemical resistance of polymers, leading to the production of more durable materials. chemimpex.com

BPA Replacements: A significant emerging application is the development of tetrazole derivatives bearing bisphenol structures as safer alternatives to Bisphenol A (BPA). nih.govacs.org BPA is a widely used monomer in the production of polycarbonate plastics and epoxy resins, but its classification as an endocrine disruptor has necessitated the search for replacements. nih.gov Computational and in vitro studies have identified tetrazole-based compounds as privileged substitutes that exhibit weak or no binding to the estrogen receptor, potentially due to steric clashes and a higher polar surface area within the receptor's hydrophobic binding site. nih.govacs.org

Energetic Materials: The high positive enthalpy of formation of tetrazoles makes them suitable for use as gas-generating agents in applications like rocket propellants and explosives. mdpi.comontosight.ai

Role in Rational Molecular Design and Bioisosteric Replacement Studies

One of the most significant roles of the 1H-tetrazole moiety in chemical science is its function as a bioisostere, particularly for the carboxylic acid group. bohrium.comvu.edu.au This strategy is a cornerstone of rational drug design, allowing for the modification of lead compounds to improve their pharmacological profiles. vu.edu.au

Carboxylic Acid Bioisostere: The 5-substituted 1H-tetrazole ring mimics the carboxylic acid group due to its similar pKa (4.5–4.9 for tetrazole vs. 4.2–4.4 for carboxylic acid), planar structure, and ability to delocalize a negative charge. bohrium.comrug.nl However, tetrazoles are generally more lipophilic, which can enhance penetration across biological membranes. bohrium.com This bioisosteric replacement has been successfully used to improve the drug-like properties of numerous molecules. bohrium.comvu.edu.au

Amide Bond Bioisostere: The 1,5-disubstituted tetrazole scaffold can also serve as an effective bioisostere for the cis-amide bond, a key feature in many peptides and proteins. rug.nlnih.gov This allows for the design of peptidomimetics with increased metabolic stability.

Application in Drug Design: The principles of bioisosterism have been directly applied in the design of potent drug candidates. For example, 1-(3,4,5-Trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazole was designed as a tubulin polymerization inhibitor by applying this concept. nih.govtandfonline.com In another study, the replacement of a triazole ring with a tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity, demonstrating the power of this approach in lead optimization. researchgate.net

| Bioisosteric Replacement | Mimicked Functional Group | Key Physicochemical Similarities | Impact on Drug Design | Relevant References |

| 5-Substituted 1H-Tetrazole | Carboxylic Acid | Similar pKa, planar geometry, delocalized anion. | Improved metabolic stability and membrane permeability. | rug.nlbohrium.comvu.edu.aurug.nl |